

# MS21570 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MS21570   |           |
| Cat. No.:            | B10857986 | Get Quote |

# **Application Notes and Protocols for MS21570**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**MS21570** is a potent and selective antagonist of the G protein-coupled receptor 171 (GPR171), with an IC50 value of 220 nM.[1][2][3][4] The endogenous ligand for GPR171 is the neuropeptide BigLEN.[5] The BigLEN-GPR171 signaling system has been implicated in the regulation of various physiological processes, including anxiety-like behavior and contextual fear conditioning.[5][6] These application notes provide detailed information on the solubility of **MS21570**, protocols for its preparation and use in research settings, and an overview of its mechanism of action.

## **Properties of MS21570**



| Property          | Value                                                            | Reference |
|-------------------|------------------------------------------------------------------|-----------|
| IUPAC Name        | N-Methyl-5-<br>[(phenylmethyl)thio]-1,3,4-<br>thiadiazol-2-amine | [4]       |
| Molecular Formula | C10H11N3S2                                                       | [1][7]    |
| Molecular Weight  | 237.34 g/mol                                                     | [1][2][7] |
| CAS Number        | 65373-29-7                                                       | [1][2]    |
| Target            | GPR171                                                           | [1]       |
| Pathway           | GPCR/G Protein                                                   | [1]       |
| Appearance        | White to off-white solid                                         | [3]       |

## **Solubility of MS21570**

**MS21570** exhibits good solubility in organic solvents like DMSO and ethanol. Aqueous solubility is limited, requiring co-solvents for in vivo formulations. The following tables summarize the solubility data for in vitro and in vivo applications.

**Table 1: Solubility for In Vitro Applications** 

| Solvent | Concentration            | Notes                                                                                                             | Reference |
|---------|--------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| DMSO    | 125 mg/mL (526.67<br>mM) | Requires sonication<br>for complete<br>dissolution. Use newly<br>opened, hygroscopic<br>DMSO for best<br>results. | [1][3]    |
| 100 mM  | -                        | [2]                                                                                                               |           |
| Ethanol | 100 mM                   | -                                                                                                                 | [2]       |

## **Table 2: Solubility for In Vivo Formulations**



| Solvent System                                   | Achieved Concentration                           | Reference |
|--------------------------------------------------|--------------------------------------------------|-----------|
| 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.53 mM)                           | [1][3]    |
| 10% DMSO, 90% (20% SBE-<br>β-CD in saline)       | ≥ 2.5 mg/mL (10.53 mM)                           | [1][3]    |
| 10% DMSO, 90% Corn Oil                           | ≥ 2.5 mg/mL (10.53 mM)                           | [1][3]    |
| 6% DMSO in Saline                                | Used as a vehicle for 3.5 mg/kg i.p. injections. | [1][3]    |

## **Experimental Protocols**

# Protocol 1: Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **MS21570** in DMSO.

#### Materials:

- MS21570 powder
- Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Ultrasonic bath

### Procedure:

- Weigh the desired amount of MS21570 powder in a sterile container.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 42.13 μL of DMSO per 1 mg of MS21570).
- · Vortex the solution briefly to mix.



- Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution, resulting
  in a clear solution.[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]



Click to download full resolution via product page

Caption: Workflow for preparing MS21570 stock solution in DMSO.

# Protocol 2: Preparation of Working Solutions for In Vivo Administration



This protocol describes the preparation of a dosing solution for intraperitoneal (i.p.) injection in mice using a co-solvent system.

### Materials:

- MS21570 stock solution in DMSO (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (for a 2.5 mg/mL final concentration):

- This protocol is based on a multi-step solvent addition method.[3]
- To prepare 1 mL of working solution, start with 100 μL of a 25 mg/mL MS21570 stock solution in DMSO.
- Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is uniform.
- Add 50 μL of Tween-80 and mix again until uniform.
- Finally, add 450 μL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
- The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
- The solution should be clear.[3] Prepare fresh on the day of the experiment.

### **Mechanism of Action**

**MS21570** functions as a competitive antagonist at the GPR171 receptor. GPR171 is an inhibitory G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway.[5][8]

Signaling Pathway Steps:







- Under normal physiological conditions, the endogenous peptide BigLEN binds to and activates GPR171.
- This activation causes a conformational change in the receptor, leading to the activation of the associated Gαi/o protein.
- The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.
- Inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5]
- In neurons, this reduction in cAMP can lead to hyperpolarization, reducing neuronal excitability.[5]
- Action of MS21570: MS21570 binds to GPR171 but does not activate it. By occupying the binding site, it prevents BigLEN from binding and initiating the downstream signaling cascade. This blockade reverses the inhibitory effects of BigLEN, thereby modulating neuronal activity.





Click to download full resolution via product page

Caption: MS21570 blocks BigLEN activation of the GPR171 receptor.

# Example Application: In Vivo Study of Anxiety-Like Behavior

This protocol is adapted from studies investigating the role of the GPR171 system in anxiety and fear conditioning in mice.[1]

Objective: To assess the effect of systemic administration of MS21570 on anxiety-like behavior.

Animal Model: Male C57BL/6J mice (8-12 weeks old).

**Drug Preparation:** 



- Prepare MS21570 at the desired concentration (e.g., 3.5 mg/kg or 5 mg/kg) in a vehicle of 6% DMSO in sterile saline.[1][3]
- The volume for intraperitoneal (i.p.) injection is typically 10 mL/kg body weight.
- Prepare a vehicle-only control solution (6% DMSO in saline).

### Experimental Procedure:

- Habituate mice to the testing room for at least 1 hour before the experiment.
- Administer MS21570 solution or vehicle control via i.p. injection.
- 15 minutes after the injection, place the mouse in the behavioral testing apparatus (e.g., elevated plus maze, open field).[1]
- Record the behavioral parameters for a set duration (e.g., 5-10 minutes).
- Analyze the data for relevant measures of anxiety-like behavior (e.g., time spent in open arms of the elevated plus maze, time in the center of the open field).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MS 21570 | GPR171 | Tocris Bioscience [tocris.com]
- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MS21570 solubility in DMSO and other solvents].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857986#ms21570-solubility-in-dmso-and-other-solvents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com